molecular formula C21H16F3NO2 B3141122 N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478078-37-4

N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B3141122
CAS No.: 478078-37-4
M. Wt: 371.4 g/mol
InChI Key: RMRCDOXBZPLZCK-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydronaphthofuran carboxamide structure. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3-(trifluoromethyl)benzyl intermediate. This can be achieved through the Friedel-Crafts alkylation of benzene with trifluoromethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization to Form Dihydronaphthofuran: The benzyl intermediate is then subjected to a cyclization reaction to form the dihydronaphthofuran core. This step often involves the use of a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the dihydronaphthofuran intermediate with an appropriate amine, such as ammonia or a primary amine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original substituents.

Scientific Research Applications

N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethylbenzyl moiety but lacks the dihydronaphthofuran and carboxamide groups.

    2-(Trifluoromethyl)benzoic acid: Similar trifluoromethyl group but different structural framework.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the naphthofuran and carboxamide functionalities.

These comparisons underscore the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c22-21(23,24)15-6-3-4-13(10-15)12-25-20(26)19-11-17-16-7-2-1-5-14(16)8-9-18(17)27-19/h1-10,19H,11-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRCDOXBZPLZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131618
Record name 1,2-Dihydro-N-[[3-(trifluoromethyl)phenyl]methyl]naphtho[2,1-b]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478078-37-4
Record name 1,2-Dihydro-N-[[3-(trifluoromethyl)phenyl]methyl]naphtho[2,1-b]furan-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478078-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-N-[[3-(trifluoromethyl)phenyl]methyl]naphtho[2,1-b]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
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N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

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